molecular formula C14H12N2O3 B1379331 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1461713-81-4

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1379331
M. Wt: 256.26 g/mol
InChI Key: SWADWZCJNKTRMU-UHFFFAOYSA-N
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Description

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Synthesis Analysis

The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3H)-thiones .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Chemical Reactions Analysis

The IR spectra of heterocycles presented a peak due to C=N valence vibration, ν (C=N), at 1649 cm −1 .


Physical And Chemical Properties Analysis

The yield of the compound is 80.80%, and it forms yellow crystals. The melting point is 253.00°C .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of organo-amino compounds related to the given chemical structure has been explored, with one study detailing the synthesis process and crystal structure analysis of a related compound, demonstrating its potential for further chemical and pharmacological studies (Alami Anouar et al., 2019).
  • Another research focused on the synthetic route and antibacterial activity of alkoxy isoindole-1,3-diones and their derivatives, indicating the relevance of these compounds in developing new antibacterial agents (Maqbool Ahmed et al., 2006).
  • Characterization of similar compounds through advanced techniques like 1D, COSY, and HSQC 2D NMR Spectroscopy has provided detailed insights into their molecular structures, further aiding in the understanding and potential application of these compounds in various scientific fields (Khadim Dioukhane et al., 2021).

Potential Biological Activities

  • Studies on the synthesis and evaluation of antibacterial properties of derivatives have been conducted, showing the promise of these compounds in medicinal chemistry, especially as potential antibacterial agents. This includes work on the synthesis and characterization of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related starting materials, highlighting their potential in drug development and pharmaceutical research (A. Tan et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The important information presented in the manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-9-7-15-12(19-9)8-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADWZCJNKTRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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